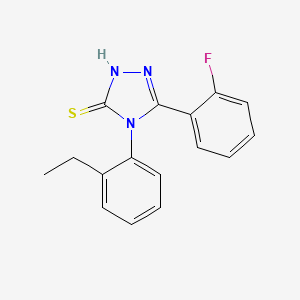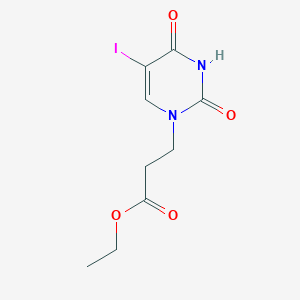![molecular formula C19H16ClFO3 B5752061 7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5752061.png)
7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one, also known as CFPAC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
The mechanism of action of 7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one involves the inhibition of the Akt/mTOR signaling pathway, which plays a crucial role in cancer cell survival and growth. 7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one binds to the ATP-binding site of mTOR, thereby inhibiting its activity and downstream signaling. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.
Biochemical and Physiological Effects:
7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. It also exhibits anti-angiogenic properties, which prevent the formation of new blood vessels that supply nutrients and oxygen to tumors. 7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one is its selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. It also exhibits potent anticancer activity at low concentrations, making it a promising candidate for further development. However, the synthesis of 7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one is complex and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research and development of 7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one. One area of interest is the combination of 7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one with other anticancer agents to enhance its efficacy and reduce the risk of drug resistance. Another area of interest is the development of 7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one analogs with improved pharmacokinetic properties and selectivity towards specific cancer types. Additionally, the use of 7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one as a diagnostic tool for cancer detection and monitoring is also an area of potential research.
Conclusion:
In conclusion, 7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one is a promising compound with potential therapeutic applications in cancer treatment. Its selective cytotoxicity towards cancer cells, anti-angiogenic properties, and inhibition of cancer cell migration and invasion make it an attractive candidate for further development. The future directions for research and development of 7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one hold great promise for the advancement of cancer treatment.
Synthesemethoden
7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one is synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin with 4-chloro-2-fluorobenzaldehyde, followed by a Friedel-Crafts alkylation reaction with n-propyl bromide. The final product is obtained through the Williamson ether synthesis reaction with sodium hydride and 2-chloro-4-fluorobenzyl chloride.
Wissenschaftliche Forschungsanwendungen
7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has been extensively studied for its potential anticancer properties. Studies have shown that 7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one inhibits the growth and proliferation of cancer cells in various cancer types, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
7-[(2-chloro-4-fluorophenyl)methoxy]-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFO3/c1-2-3-12-8-19(22)24-18-10-15(6-7-16(12)18)23-11-13-4-5-14(21)9-17(13)20/h4-10H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRJQEQMXAOKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5751985.png)
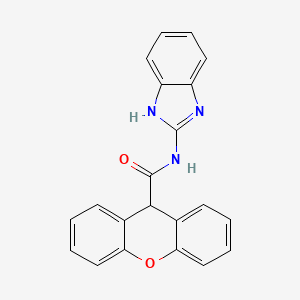
![3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5752000.png)
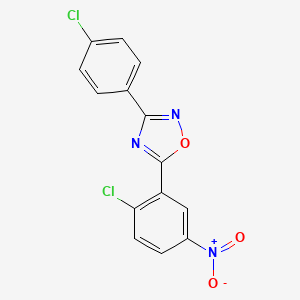
![4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5752034.png)
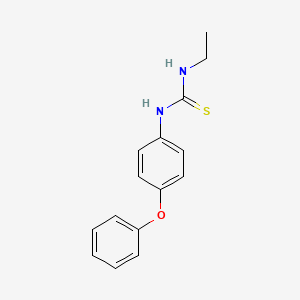
![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5752044.png)
![4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B5752049.png)
![4-{2-[(benzoylamino)(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5752052.png)
![N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5752057.png)

![6-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5752067.png)
